molecular formula C6H7NO3S B3056684 5-Methylpyridine-2-sulfonic acid CAS No. 733746-65-1

5-Methylpyridine-2-sulfonic acid

Cat. No.: B3056684
CAS No.: 733746-65-1
M. Wt: 173.19 g/mol
InChI Key: XYDHSCZUHCZWHJ-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-sulfonic acid is an organic compound belonging to the class of pyridine derivatives It is characterized by a sulfonic acid group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-2-sulfonic acid typically involves the sulfonation of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with sulfur trioxide or oleum (a solution of sulfur trioxide in sulfuric acid) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as mercury sulfate, can enhance the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted pyridine compounds .

Scientific Research Applications

5-Methylpyridine-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyridine-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-methylpyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-6(7-4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDHSCZUHCZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477754
Record name 5-METHYLPYRIDINE-2-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733746-65-1
Record name 5-METHYLPYRIDINE-2-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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